molecular formula C10H10BrFO3 B7881079 Ethyl 2-(3-bromo-2-fluorophenoxy)acetate

Ethyl 2-(3-bromo-2-fluorophenoxy)acetate

Cat. No.: B7881079
M. Wt: 277.09 g/mol
InChI Key: MLEMNPQKVXJRKT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-2-fluorophenoxy)acetate is a halogenated aromatic ester characterized by a phenoxy backbone substituted with bromine (3-position) and fluorine (2-position), linked to an ethyl acetate group. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, which modulate the electronic properties of the aromatic ring and ester functionality.

Properties

IUPAC Name

ethyl 2-(3-bromo-2-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-14-9(13)6-15-8-5-3-4-7(11)10(8)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEMNPQKVXJRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-bromo-2-fluorophenoxy)acetate typically involves the reaction of 3-bromo-2-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-bromo-2-fluorophenol+ethyl bromoacetateK2CO3,solventethyl 2-(3-bromo-2-fluorophenoxy)acetate\text{3-bromo-2-fluorophenol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} 3-bromo-2-fluorophenol+ethyl bromoacetateK2​CO3​,solvent​ethyl 2-(3-bromo-2-fluorophenoxy)acetate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-2-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic substitution: Formation of substituted phenoxyacetates.

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of 2-(3-bromo-2-fluorophenoxy)ethanol.

Scientific Research Applications

Ethyl 2-(3-bromo-2-fluorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromo-2-fluorophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of halogen substituents significantly alter reactivity and physicochemical properties:

Compound Name Substituent Positions Molecular Formula Key Features Reference
Ethyl 2-(4-bromo-3-fluorophenyl)acetate Br (4), F (3) C₁₀H₁₀BrF₂O₂ Reduced steric hindrance compared to 3-bromo-2-fluoro isomers. Higher fluorine content enhances electron withdrawal.
Ethyl 2-(3-bromo-5-fluorophenoxy)acetate Br (3), F (5) C₁₀H₁₀BrFO₃ Phenoxy group increases oxygen-mediated hydrogen bonding potential.
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate Br (2), F (6) + hydrazono C₁₀H₁₀BrFN₂O₂ Hydrazono group introduces nucleophilic reactivity, unlike the ester-only analogs.
Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate Br (3), F (2), CHO (6) C₁₁H₉BrFO₄ Formyl group enables further functionalization (e.g., condensation reactions).

Key Observations :

  • Electronic Effects : Bromine at the 3-position (meta) exerts a stronger electron-withdrawing effect than para-substituted bromine, enhancing the electrophilicity of the aromatic ring .

Crystallographic and Stability Considerations

Crystal packing in analogs (e.g., ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate) reveals stabilization via π-π interactions (centroid distance: 3.814 Å) and weak C–H···O hydrogen bonds . For Ethyl 2-(3-bromo-2-fluorophenoxy)acetate, similar interactions are expected, though fluorine’s electronegativity may strengthen hydrogen bonding with adjacent molecules.

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